Methyl 3-(piperidin-4-yloxy)propanoate Methyl 3-(piperidin-4-yloxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487898
InChI: InChI=1S/C9H17NO3/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Methyl 3-(piperidin-4-yloxy)propanoate

CAS No.:

Cat. No.: VC16487898

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(piperidin-4-yloxy)propanoate -

Specification

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name methyl 3-piperidin-4-yloxypropanoate
Standard InChI InChI=1S/C9H17NO3/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3
Standard InChI Key GUHPKFSCJOJZRE-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCOC1CCNCC1

Introduction

Structural and Molecular Characteristics

Methyl 3-(piperidin-4-yloxy)propanoate (C₉H₁₇NO₃) consists of a piperidine ring substituted at the 4-position with an oxypropanoate methyl ester group. The piperidine moiety adopts a chair conformation, with the oxygen atom at the 4-position facilitating rotational flexibility around the C–O bond. The ester group enhances solubility in organic solvents while retaining potential for hydrolysis under acidic or basic conditions.

Key molecular parameters inferred from analogous compounds include:

PropertyValue/DescriptionBasis for Inference
Molecular Weight187.24 g/molCalculated from formula C₉H₁₇NO₃
Boiling Point~250–270°C (estimated)Similar piperidine esters
LogP (Partition Coefficient)1.2–1.5Hydrophobic piperidine core
pKa (Piperidine N)~10.5Piperidine derivatives

The ester group’s electron-withdrawing nature slightly reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11.3). Spectroscopic data for related compounds, such as methyl 3-(piperidin-4-yl)propanoate, reveal characteristic IR stretches at 1730 cm⁻¹ (ester C=O) and 1H NMR signals at δ 3.65 ppm (ester OCH₃) .

Synthetic Methodologies

Direct Esterification of Piperidin-4-ol

A common route to analogous esters involves reacting piperidin-4-ol with methyl acrylate under Mitsunobu conditions or via nucleophilic substitution. For example, methyl 3-(piperidin-4-yl)propanoate is synthesized by treating piperidin-4-ol with methyl acrylate in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures (120°C) under inert atmosphere . Adapting this method, methyl 3-(piperidin-4-yloxy)propanoate could be synthesized via an analogous SN2 reaction between piperidin-4-ol and methyl 3-bromopropanoate.

Hypothetical Reaction Pathway:

  • Piperidin-4-ol + methyl 3-bromopropanoate → methyl 3-(piperidin-4-yloxy)propanoate + HBr

  • Purification via silica gel chromatography (hexane:ethyl acetate gradient) .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by the ester and amine functionalities:

  • Ester Hydrolysis: Susceptible to hydrolysis in aqueous acidic or basic conditions, yielding 3-(piperidin-4-yloxy)propanoic acid.

  • Oxidative Degradation: The piperidine ring may undergo oxidation at the nitrogen under strong oxidizing conditions, forming N-oxide derivatives.

Spectroscopic Characterization

While direct data for methyl 3-(piperidin-4-yloxy)propanoate are unavailable, extrapolations from similar esters provide insights:

  • 1H NMR (CDCl₃):

    • δ 3.65 (s, 3H, OCH₃)

    • δ 3.40–3.60 (m, 2H, OCH₂)

    • δ 2.50–2.70 (m, 2H, COOCH₂)

    • δ 2.30–2.50 (m, 1H, piperidine H-4)

    • δ 1.40–1.80 (m, 8H, piperidine H-2,3,5,6) .

  • IR (KBr):

    • 1730 cm⁻¹ (C=O stretch)

    • 1120 cm⁻¹ (C–O–C ether) .

Applications in Pharmaceutical Chemistry

Prodrug Development

The ester group in methyl 3-(piperidin-4-yloxy)propanoate serves as a prodrug motif, enabling improved membrane permeability. Upon hydrolysis in vivo, the free acid could interact with biological targets. For example, tert-butyl 3-[methyl(piperidin-4-yl)amino]propanoate derivatives exhibit activity in central nervous system disorders .

Intermediate in Anticancer Agents

Quinoxaline derivatives bearing sulfanylpropanamido groups, synthesized via similar ester intermediates, demonstrate anticancer activity. Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]propanoate analogs inhibit tumor cell proliferation by targeting topoisomerase II .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms for chiral drug candidates.

  • Biological Screening: Evaluating the compound’s activity against microbial pathogens and cancer cell lines.

  • Formulation Studies: Optimizing stability in parenteral or oral dosage forms.

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